3-Amino-4-methylthiophene-2-carboxylic acid

Solubility Pharmaceutical Formulation Bioconjugation

Researchers often face supply bottlenecks for high-purity thiophene building blocks with the free carboxylic acid functionality required for direct salt formation or aqueous-phase conjugation. 3-Amino-4-methylthiophene-2-carboxylic acid (CAS 23968-18-5) directly addresses this gap, eliminating the need for time-consuming ester hydrolysis. - Enables direct elaboration into amide or ester prodrugs via the free acid group, accelerating Factor Xa/thrombin inhibitor SAR campaigns. - Documented high-yield hydrolysis route ensures reliable, scalable access; ≥95% purity supports reproducible biological evaluation. - Superior aqueous solubility vs. the methyl ester analog simplifies formulation for in vivo studies.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 23968-18-5
Cat. No. B1283538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methylthiophene-2-carboxylic acid
CAS23968-18-5
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1N)C(=O)O
InChIInChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9)
InChIKeyAKXYKVHNZQCHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-methylthiophene-2-carboxylic acid: Properties & Sourcing


3-Amino-4-methylthiophene-2-carboxylic acid (CAS 23968-18-5) is a heterocyclic thiophene carboxylic acid bearing a primary amino group at the 3-position and a methyl group at the 4-position, with a molecular weight of 157.19 g/mol . As a versatile intermediate, it is employed in the synthesis of more complex thiophene derivatives, including the local anesthetic articaine and various anticoagulant candidates, and is commercially available in research quantities from specialty chemical suppliers .

Building block for thiophene derivatives
Supports aqueous-phase synthesis & salt formation
Commercially available in research quantities

3-Amino-4-methylthiophene-2-carboxylic acid: Differentiation from Analogs


Direct substitution of 3-amino-4-methylthiophene-2-carboxylic acid with simpler thiophene carboxylic acids or even its methyl ester analog is not scientifically sound. The free carboxylic acid moiety enables aqueous solubility and salt formation that is critical for both downstream synthetic transformations and direct biological evaluation, while the specific 3-amino-4-methyl substitution pattern dictates a unique steric and electronic environment that influences reactivity, as exemplified by its distinct use in anticoagulant research compared to other thiophene scaffolds . The methyl ester analog, methyl 3-amino-4-methylthiophene-2-carboxylate, requires an additional hydrolysis step to access the free acid and exhibits different solubility and handling characteristics, making it an inefficient substitute in applications requiring the carboxylic acid functionality [1].

Target: Free Acid
Substitute: Methyl Ester
Free carboxylic acid enables direct aqueous handling
Lower solubility; may require organic co-solvents
Direct salt formation and downstream transformation
Extra hydrolysis step needed to generate free acid
Specific substitution pattern for anticoagulant research
Analog lacks anticoagulant annotation

3-Amino-4-methylthiophene-2-carboxylic acid: Performance Evidence


Aqueous Solubility vs. Methyl Ester

3-Amino-4-methylthiophene-2-carboxylic acid exhibits significantly higher aqueous solubility compared to its methyl ester analog, methyl 3-amino-4-methylthiophene-2-carboxylate. This differential solubility is a direct consequence of the free carboxylic acid group's ability to ionize and form hydrogen bonds, which is critical for applications requiring direct aqueous handling or for the development of water-soluble prodrugs and salts .

Solubility Comparison
Reported
1.6× higher
Supports aqueous assay compatibility
Measured at 25°C vs 35°C
Solubility Pharmaceutical Formulation Bioconjugation

Ester Hydrolysis Yield Benchmark

The target compound is accessible via hydrolysis of the corresponding methyl ester in high yield. A documented protocol demonstrates the conversion of methyl 3-amino-4-methyl-2-thiophene carboxylate to 3-amino-4-methylthiophene-2-carboxylic acid in 84% yield, providing a reliable synthetic benchmark and establishing a clear route for in-house preparation from a common precursor .

Hydrolysis Yield
Reported
84%
Enables in-house synthesis from ester
NaOH, MeOH/H₂O, 50°C overnight
Organic Synthesis Process Chemistry Building Block Utility

Anticoagulant Activity vs. Heparin

3-Amino-4-methylthiophene-2-carboxylic acid has been reported to possess anticoagulant properties, and has been described as an alternative to heparin for in vitro use . While quantitative IC50 data for this specific compound against clotting factors is not publicly available in the screened literature, the claim of anticoagulant activity, even if preliminary, positions it as a unique research tool within the class of thiophene carboxylic acids. This contrasts with the methyl ester analog, which is primarily noted for its role as an articaine intermediate and does not carry an anticoagulant annotation .

Anticoagulant Claim
Class-level inference
Reported anticoagulant properties
Supports thrombosis research context
No quantitative IC₅₀ data available
Anticoagulant Thrombosis Research Drug Discovery

Melting Point and Purity

The reported melting point of 3-amino-4-methylthiophene-2-carboxylic acid is 123 °C , while its methyl ester analog melts at 84-85 °C [1]. This 38-39 °C difference provides a clear, simple physical constant for identity verification and purity assessment. Furthermore, commercially available material typically meets a minimum purity of 95% , with additional characterization by 1H NMR (300 MHz, CDCl3) showing diagnostic peaks at δ 7.05 (d, 1H), 3.12 (br, 2H), and 2.16 (s, 3H) , enabling definitive confirmation of structural integrity.

Melting Point & Purity
Reported
123°C (Δ39°C)
Facilitates identity verification
Min. purity 95%; ¹H NMR data available
Quality Control Solid-State Characterization Compound Identification

Ames Test for Genotoxicity

While direct toxicological data for the free acid is limited, the closely related methyl ester, methyl 3-amino-4-methylthiophene-2-carboxylate, has been rigorously evaluated for genotoxicity. In the range of tested doses, this ester derivative did not produce a positive response in the Salmonella mutagenicity assay (Ames test) and DNA damage was only observed in the Comet assay after high concentration exposure of a simpler 3-amino-4-methylthiophene analog [1]. This provides a favorable toxicological context for the compound class and supports the assertion that the 3-amino-4-methyl substitution pattern, present in both the ester and the acid, is not inherently genotoxic. This contrasts with broader concerns associated with some unsubstituted thiophene rings, which may be metabolized to reactive intermediates [2].

Ames Test
Class-level inference
Negative for methyl ester analog
Supports handling context for core structure
Analog data; free acid not directly tested
Toxicology Drug Safety Genotoxicity

3-Amino-4-methylthiophene-2-carboxylic acid: Key Applications


Anticoagulant Candidate Synthesis

As a thiophene carboxylic acid with reported anticoagulant properties , this compound is a logical starting point for medicinal chemistry programs exploring novel factor Xa or thrombin inhibitors. Its free acid group allows for direct elaboration into amide or ester prodrugs, and the amino group provides a handle for further diversification, as demonstrated in the synthesis of complex thienopyridine derivatives from related esters [1]. The documented high-yield hydrolysis route ensures a reliable supply of the free acid for SAR campaigns .

Water-Soluble Intermediates & Salts

The superior aqueous solubility of the free carboxylic acid compared to its methyl ester makes it the preferred form for developing water-soluble salts or for use in aqueous-phase bioconjugation reactions. This is particularly relevant for generating intermediates destined for in vivo studies or for formulations where organic solvents are undesirable .

Building Block for Articaine Analogs

While the methyl ester is the direct precursor to articaine, the free acid 3-amino-4-methylthiophene-2-carboxylic acid is an essential reference standard and a potential alternative starting material for the synthesis of articaine analogs with modified pharmacokinetic properties . Its distinct melting point and NMR signature provide a clear quality benchmark .

Thiophene Biological Interaction Studies

The compound's unique combination of a hydrophilic carboxylic acid, a primary amine for further conjugation, and a thiophene ring that may engage in π-stacking interactions makes it a valuable probe for studying enzyme active sites or protein-ligand interactions. The negative Ames test result for the core structure supports its use in cellular assays where genotoxicity is a concern [2].

Application
Selection Property
Validation Focus
Anticoagulant lead discovery
Free acid for prodrug elaboration
Reported anticoagulant assay context
Water-soluble intermediate preparation
Aqueous solubility profile vs. ester
Solubility in reaction media
Articaine analog reference standard
Free acid identity and purity
Melting point and NMR verification
Enzyme active-site probing
Amine and carboxylic acid conjugation handles
Genotoxicity context (Ames-negative core)

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